REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([N:8]2[CH2:12][CH2:11][NH:10][C:9]2=[O:13])[CH:5]=[CH:6][CH:7]=1.[H-].[Na+].[CH3:16][C:17]1([CH3:24])[CH2:20][N:19]([CH2:21][CH2:22]Cl)[CH2:18]1>CN(C)C=O>[Cl:1][C:2]1[CH:3]=[C:4]([N:8]2[CH2:12][CH2:11][N:10]([CH2:22][CH2:21][N:19]3[CH2:20][C:17]([CH3:24])([CH3:16])[CH2:18]3)[C:9]2=[O:13])[CH:5]=[CH:6][CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)N1C(NCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(CN(C1)CCCl)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for an hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture is then stirred at room temperature for an additional two hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
heated for five hours at 80°-85° C
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
The by-product salts are filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent is removed under vacuum
|
Type
|
EXTRACTION
|
Details
|
of water and extracted with ether
|
Type
|
ADDITION
|
Details
|
by adding aqueous 15% sodium carbonate
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
CUSTOM
|
Details
|
By evaporation of the organic layer
|
Type
|
CUSTOM
|
Details
|
a residue is obtained
|
Type
|
CUSTOM
|
Details
|
that is triturated in light petroleum
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C=CC1)N1C(N(CC1)CCN1CC(C1)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |